2-Ethoxy-6-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

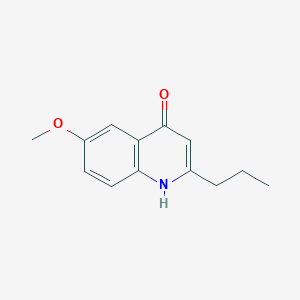

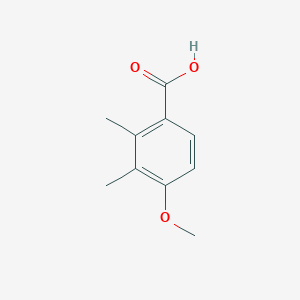

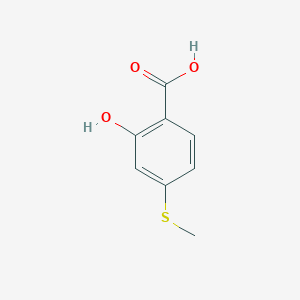

The molecular structure of 2-Ethoxy-6-methylbenzoic acid can be represented by the formula C10H12O3 .Chemical Reactions Analysis

The acidity of 2-substituted benzoic acids was analyzed and decomposed into its real or supposed components . An intramolecular hydrogen bond, affecting the acidity moderately, was found only in the case of 2-methoxy- and 2-dimethylaminobenzoic acids .Physical And Chemical Properties Analysis

2-Ethoxy-6-methylbenzoic acid has a molecular weight of 166.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 2 .Scientific Research Applications

Synthesis Applications

2-Ethoxy-6-methylbenzoic acid and its derivatives are often used as intermediates in the synthesis of various compounds. For instance, Salman et al. (2002) described an efficient method to synthesize 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for repaglinide, an oral hypoglycemic agent, starting from a related compound, 2-hydroxy-4-methylbenzoic acid (Salman et al., 2002). Similarly, Pi et al. (2018) found that 3-ethoxy-2-phenylbenzoic acid, a closely related compound, provides superior yield and selectivity in the arylation of indoles (Pi et al., 2018).

Cytotoxic Activity

Gomes et al. (2006) investigated the cytotoxic activity of 2,4-dihydroxy-6-methylbenzoates, which are structurally related to 2-ethoxy-6-methylbenzoic acid. They found that these compounds exhibit potential antineoplastic activity (Gomes et al., 2006).

Antimicrobial and Anti-tubercular Activities

The antimicrobial and anti-tubercular properties of compounds related to 2-ethoxy-6-methylbenzoic acid have been explored. For example, Tatipamula and Vedula (2019) reported the antimicrobial and anti-tubercular activities of isolates and semi-synthetic derivatives of the lichen Ramalina leiodea, which included compounds structurally similar to 2-ethoxy-6-methylbenzoic acid (Tatipamula & Vedula, 2019).

Photodegradation Studies

In photodegradation studies, Gmurek et al. (2015) examined the photochemical degradation of hazardous water contaminants, including methyl-2-ethoxybenzoate, a compound related to 2-ethoxy-6-methylbenzoic acid (Gmurek et al., 2015).

Safety And Hazards

properties

IUPAC Name |

2-ethoxy-6-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXXGQXDDJKDSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541787 |

Source

|

| Record name | 2-Ethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-6-methylbenzoic acid | |

CAS RN |

90259-35-1 |

Source

|

| Record name | 2-Ethoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)